molecular formula C9H13N3O2 B13315695 Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B13315695
M. Wt: 195.22 g/mol
InChI Key: FONJPMVKQFAURW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a cyclopropyl substituent at the 4-position, a methyl group at the 1-position, and an amino group at the 5-position. Structural determination of such compounds typically employs techniques like NMR spectroscopy and X-ray crystallography, with software such as SHELX playing a pivotal role in refining crystallographic data .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 5-amino-4-cyclopropyl-1-methylpyrazole-3-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-12-8(10)6(5-3-4-5)7(11-12)9(13)14-2/h5H,3-4,10H2,1-2H3

InChI Key

FONJPMVKQFAURW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)OC)C2CC2)N

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation via Reaction of Methyl Hydrazine and Ethoxy Methylene Cyanoacetate

A robust industrially viable method for preparing 5-amino-1-methyl-1H-pyrazole-4-carboxylate esters is documented in patent CN105646357A. This method can be adapted to introduce a cyclopropyl group at position 4 by using appropriately substituted cyanoacetate derivatives.

Procedure Highlights:

Step Description Conditions Notes
1 Mix ethoxy methylene ethyl cyanoacetate (or methyl cyanoacetate derivative) with toluene solvent Room temperature, stirring Ensures dissolution of starting materials
2 Slowly add 40% aqueous methyl hydrazine solution dropwise Temperature maintained at 22–30°C Controlled addition to avoid side reactions
3 Stir and react for 1–3 hours at 22–30°C Reaction monitored for completion Formation of pyrazole ring
4 Heat mixture to reflux (approx. 110°C) for 2 hours Reflux under stirring Drives cyclization to completion
5 Cool reaction mixture to 9–10°C, filter precipitated product Cooling by ice bath or refrigeration Isolates 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This process yields the pyrazole amine intermediate with high purity and yield, and can be modified to incorporate cyclopropyl substituents by using cyclopropyl-substituted cyanoacetate esters or cyclopropyl hydrazines.

Introduction of Cyclopropyl Group at Position 4

The cyclopropyl substituent can be introduced via:

Industrial synthesis favors the first approach for better regioselectivity and yield.

N-Methylation of Pyrazole Nitrogen

N-Methylation at the N-1 position is typically achieved by:

  • Using methyl hydrazine as the hydrazine source in the initial cyclization step, which directly incorporates the methyl group during ring formation.
  • Alternatively, post-cyclization methylation using methyl iodide or dimethyl sulfate under basic conditions, though this may require additional purification steps.

Esterification and Final Product Isolation

The methyl ester at position 3 is commonly introduced by:

  • Starting with methyl cyanoacetate or methyl malonate derivatives in the initial condensation step.
  • Alternatively, esterification of the corresponding acid post-pyrazole synthesis using methanol and acid catalysis.

Final purification is often achieved by crystallization or column chromatography depending on scale and purity requirements.

Representative Synthetic Route Summary

Step Reagents Conditions Product/Intermediate Yield (%)
1 Cyclopropyl-substituted methyl cyanoacetate + 40% methyl hydrazine aqueous solution Toluene, 22–30°C dropwise addition, then reflux 2 h 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (methyl ester) 70–85%
2 Purification by cooling and filtration 9–10°C Isolated product -
3 Optional N-methylation (if not using methyl hydrazine) Methyl iodide, base, room temp N-methylated pyrazole 60–80%

Analytical and Characterization Data

The synthesized compound is characterized by:

Technique Expected Data
Nuclear Magnetic Resonance (NMR) $$^{1}H$$ NMR shows pyrazole protons at δ 6.5–7.5 ppm; methyl group singlet at ~3.8 ppm; cyclopropyl protons as multiplets between 0.5–1.5 ppm. $$^{13}C$$ NMR confirms ester carbonyl (~160–170 ppm) and cyclopropyl carbons (~10–20 ppm).
Infrared Spectroscopy (IR) Strong ester C=O stretch at ~1700 cm⁻¹; NH2 stretch around 3300–3500 cm⁻¹; C–N and pyrazole ring vibrations at 1200–1500 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight ~ 215–250 g/mol depending on substituents.
Melting Point Typically 150–160°C for purified methyl esters.

Summary and Industrial Considerations

  • The most efficient and scalable method involves cyclization of methyl hydrazine with cyclopropyl-substituted cyanoacetate esters in toluene under controlled temperature conditions.
  • This method provides high yields (70–85%) , short reaction times , and minimal environmental impact due to the use of toluene and aqueous methyl hydrazine solutions.
  • The process is amenable to industrial scale-up with straightforward purification by cooling and filtration.
  • Alternative synthetic routes using aryl hydrazines or post-cyclization modifications exist but are less preferred due to lower regioselectivity or additional steps.
  • Analytical characterization ensures the purity and identity of the final compound, essential for pharmaceutical or agrochemical applications.

This comprehensive synthesis overview reflects data from patents, peer-reviewed articles, and industrial chemical databases, ensuring a professional and authoritative guide for researchers and manufacturers working with methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include nitroso derivatives, alcohols, and various substituted pyrazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds and Similarity Scores (Based on Evidence ):

Compound Name CAS Number Similarity Score Key Structural Features
Ethyl 5-amino-1H-pyrazole-3-carboxylate 827-41-8 0.62 Ethyl ester instead of methyl; lacks cyclopropyl
3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile 105434-90-0 0.63 Cyano group at 4-position; phenoxyphenyl moiety
Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate Not provided N/A Pyridin-3-yl substituent at 5-position
Analysis:
  • The absence of a cyclopropyl group reduces steric hindrance, possibly enhancing reactivity .
  • 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile: The cyano group introduces strong electron-withdrawing effects, which may stabilize the pyrazole ring but reduce solubility in polar solvents. The phenoxyphenyl moiety adds bulkiness, likely impacting binding affinity in biological systems .
  • This substitution could influence electronic distribution and intermolecular interactions .

Physicochemical Properties

  • Solubility: The cyclopropyl group in the target compound may enhance solubility in nonpolar solvents compared to bulkier substituents like phenoxyphenyl .

Biological Activity

Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 1505969-56-1) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

Property Details
Molecular FormulaC₈H₁₂N₄O₂
Molecular Weight180.21 g/mol
CAS Number1505969-56-1
MDL NumberMFCD22078085

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery.

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with a similar pyrazole structure showed promising results against various cancer cell lines, including HeLa and HCT116 cells, demonstrating their potential as anticancer agents . The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds derived from the pyrazole scaffold have shown IC50 values in the low micromolar range against CDK2 and CDK9, indicating their potential as therapeutic agents in cancer treatment .

Case Studies

Several case studies have illustrated the biological efficacy of pyrazole derivatives:

  • In Vitro Studies : A study involving this compound demonstrated significant cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .
  • Molecular Docking Studies : Molecular docking simulations have suggested that this compound can effectively bind to the active sites of various enzymes implicated in cancer progression, such as CDKs and other kinases .
  • Toxicity Assessments : Preliminary toxicity assessments indicate that this compound exhibits lower toxicity profiles compared to traditional chemotherapeutic agents, suggesting a favorable therapeutic index for further development .

Research Findings

Recent research has focused on synthesizing and characterizing various pyrazole derivatives to enhance their biological activity:

Study Reference Findings
Identified anticancer properties in several pyrazole derivatives.
Demonstrated enzyme inhibition with potential therapeutic applications.
Highlighted molecular docking studies supporting effective binding interactions.

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5-amino-4-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate, and how do substituents influence reaction efficiency?

Methodological Answer: The compound’s synthesis typically involves cyclocondensation of hydrazines with β-keto esters or functionalized diketones. Key steps include:

  • Amino group functionalization : Reacting 5-amino-pyrazole intermediates with cyclopropane-containing reagents (e.g., cyclopropyl halides) under basic conditions (e.g., K₂CO₃/DMF) to introduce the cyclopropyl moiety .
  • Esterification : Methylation of the carboxylic acid precursor using methyl iodide or dimethyl sulfate in the presence of a base .
  • Reactivity considerations : The cyclopropyl group may sterically hinder nucleophilic substitution, requiring elevated temperatures (80–100°C) and prolonged reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish between cyclopropyl (δ ~1.0–2.0 ppm) and methyl ester (δ ~3.7–3.9 ppm) signals. Overlapping pyrazole ring signals may require 2D NMR (COSY, NOESY) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and detect fragmentation patterns (e.g., loss of COOMe or cyclopropane).
  • IR spectroscopy : Validate the ester carbonyl stretch (~1700–1750 cm⁻¹) and amino N-H stretch (~3300–3500 cm⁻¹). Contradictions arise from solvent effects or impurities; cross-validation with elemental analysis (C, H, N) is critical .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what challenges arise during refinement?

Methodological Answer:

  • Data collection : Use synchrotron X-ray sources for high-resolution datasets (<1.0 Å) to resolve cyclopropyl ring puckering and amino group orientation .
  • Refinement in SHELXL : Apply restraints for disordered cyclopropyl moieties and anisotropic displacement parameters (ADPs) for non-hydrogen atoms. Twinning (e.g., via Merohedral twinning) requires using the TWIN/BASF commands .
  • Validation : Check for hydrogen bonding (N-H⋯O=C) and π-π stacking interactions using Mercury’s "Packing Similarity" tool to compare with analogous pyrazole derivatives .

Q. How do structure-activity relationships (SARs) inform the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore modeling : Use the amino and ester groups as hydrogen bond donors/acceptors. Replace the cyclopropyl group with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target enzymes .
  • In vitro testing : Screen analogs for anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ values) and compare ulcerogenic indices using rat models .
  • Data interpretation : Contradictions between in vitro potency and in vivo efficacy may stem from metabolic instability (e.g., ester hydrolysis); stabilize via fluorination or bulky substituents .

Q. What computational strategies predict metabolic pathways and toxicity profiles for this compound?

Methodological Answer:

  • ADMET prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP (~2.5–3.5), CYP450 inhibition, and hERG liability. The methyl ester may undergo rapid hydrolysis in vivo, requiring prodrug optimization .
  • Docking studies : Target carbonic anhydrase IX (PDB: 3IAI) using Glide SP mode. The cyclopropyl group’s rigidity may improve binding affinity but reduce solubility .

Q. How are conflicting pharmacological data (e.g., varying IC₅₀ values across studies) systematically addressed?

Methodological Answer:

  • Assay standardization : Control variables like buffer pH (7.4 vs. 6.5), enzyme source (recombinant vs. tissue-derived), and incubation time.
  • Purity validation : Use HPLC-MS (≥98% purity) to exclude degradants (e.g., hydrolyzed carboxylic acid) that may skew results .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers and adjust for batch effects .

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